Cas no 99969-17-2 (2-Amino-4-iodophenol)

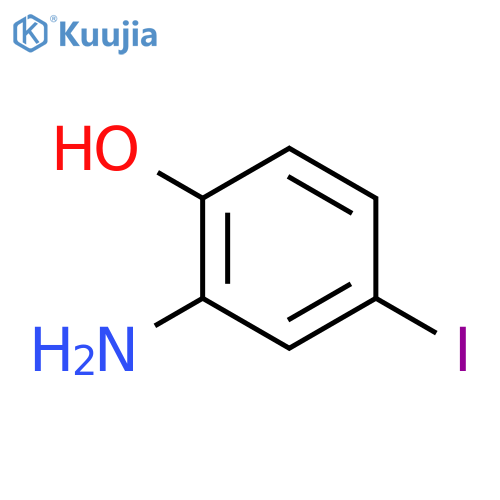

2-Amino-4-iodophenol structure

商品名:2-Amino-4-iodophenol

2-Amino-4-iodophenol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-iodophenol

- EN300-72460

- ZDA96917

- AKOS011357869

- AS-813/43501553

- FT-0734819

- Z952016182

- I10250

- MFCD14705890

- JRCVKCSFJNERAW-UHFFFAOYSA-N

- Phenol, 2-amino-4-iodo-

- AS-49438

- 99969-17-2

- SCHEMBL3712469

- DTXSID90561554

- CS-0371378

- MB14432

- 2-amino-4-iodo-phenol

- DA-00012

-

- MDL: MFCD14705890

- インチ: InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

- InChIKey: JRCVKCSFJNERAW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1I)N)O

計算された属性

- せいみつぶんしりょう: 234.94941g/mol

- どういたいしつりょう: 234.94941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.2Ų

2-Amino-4-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460228-250 mg |

2-Amino-4-iodophenol |

99969-17-2 | 250mg |

€200.20 | 2023-04-22 | ||

| Enamine | EN300-72460-0.05g |

2-amino-4-iodophenol |

99969-17-2 | 95% | 0.05g |

$97.0 | 2023-06-22 | |

| Enamine | EN300-72460-1.0g |

2-amino-4-iodophenol |

99969-17-2 | 95% | 1g |

$415.0 | 2023-06-22 | |

| Enamine | EN300-72460-10.0g |

2-amino-4-iodophenol |

99969-17-2 | 95% | 10g |

$2242.0 | 2023-06-22 | |

| Enamine | EN300-72460-2.5g |

2-amino-4-iodophenol |

99969-17-2 | 95% | 2.5g |

$719.0 | 2023-06-22 | |

| abcr | AB460228-1 g |

2-Amino-4-iodophenol |

99969-17-2 | 1g |

€392.40 | 2023-04-22 | ||

| A2B Chem LLC | AI65996-250mg |

2-Amino-4-iodophenol |

99969-17-2 | 95% | 250mg |

$63.00 | 2024-07-18 | |

| A2B Chem LLC | AI65996-1g |

2-Amino-4-iodophenol |

99969-17-2 | 95% | 1g |

$148.00 | 2024-07-18 | |

| Enamine | EN300-72460-0.1g |

2-amino-4-iodophenol |

99969-17-2 | 95% | 0.1g |

$144.0 | 2023-06-22 | |

| Apollo Scientific | OR400203-250mg |

2-Amino-4-iodophenol |

99969-17-2 | 95% | 250mg |

£45.00 | 2025-02-20 |

2-Amino-4-iodophenol 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

99969-17-2 (2-Amino-4-iodophenol) 関連製品

- 99968-80-6(2-Amino-5-iodophenol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 157047-98-8(Benzomalvin C)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99969-17-2)2-Amino-4-iodophenol

清らかである:99%

はかる:5g

価格 ($):391.0